molecular formula C34H24N6Na4O16S4 B523429 Chicago Sky Blue 6B CAS No. 2610-05-1

Chicago Sky Blue 6B

Cat. No.: B523429
CAS No.: 2610-05-1
M. Wt: 992.8 g/mol
InChI Key: BPHHNXJPFPEJOF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chicago Sky Blue 6B, also known as Direct Blue 1 or Pontamine Sky Blue, is a synthetic dye belonging to the class of azo dyes. It is widely used in various scientific and industrial applications due to its unique properties. The compound is known for its vibrant blue color and is commonly used as a counterstain in fluorescence and immunofluorescence histochemistry .

Mechanism of Action

Target of Action

Chicago Sky Blue 6B (CSB) is a potent inhibitor of L-glutamate uptake into synaptic vesicles . It also allosterically inhibits the macrophage migration inhibitory factor (MIF), which has proinflammatory activity . Furthermore, CSB has been found to interact with α-synuclein, a neuronal protein encoded by the SNCA gene .

Mode of Action

CSB inhibits the fibrillation of α-synuclein in a concentration-dependent manner through direct binding to the N-terminus of α-synuclein . It also inhibits CaMKII signaling, which improves cardiomyocyte contractility, and inhibits neutrophil and macrophage activation, which attenuates the acute inflammatory response .

Biochemical Pathways

The inhibition of L-glutamate uptake into synaptic vesicles by CSB affects glutamatergic neurotransmission . The allosteric inhibition of MIF can modulate the inflammatory response . By inhibiting the fibrillation of α-synuclein, CSB can potentially affect the pathological progression of Parkinson’s disease and other synucleinopathies . The inhibition of CaMKII signaling and the acute inflammatory response can affect the repair processes in the heart following myocardial infarction .

Pharmacokinetics

It is known that csb is a large organic acid, structurally related to glutamate , which may influence its absorption and distribution

Result of Action

CSB has been shown to reduce scar size and improve heart function in mice following induced myocardial infarction . It also inhibits α-synuclein aggregation and cell-to-cell propagation in both in vitro and in vivo models of synucleinopathy . Notably, CSB alleviated behavioral deficits and neuropathological features, such as phospho-α-synuclein and astrogliosis, in A53T α-synuclein transgenic mice .

Action Environment

It is worth noting that the effects of csb have been studied in various in vitro and in vivo models , suggesting that its action can be influenced by the biological environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Chicago Sky Blue 6B is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. The dye is produced by reacting 3,3-dimethoxybenzidine with 4,4’-dihydroxy-1,1’-binaphthyl-3,3’-disulfonic acid under controlled conditions. The resulting product is then purified and dried to obtain the final dye .

Chemical Reactions Analysis

Types of Reactions: Chicago Sky Blue 6B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chicago Sky Blue 6B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chicago Sky Blue 6B can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual role as a biological stain and a therapeutic agent. Its ability to inhibit specific signaling pathways and reduce inflammation sets it apart from other dyes .

Properties

CAS No.

2610-05-1

Molecular Formula

C34H24N6Na4O16S4

Molecular Weight

992.8 g/mol

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

BPHHNXJPFPEJOF-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Color/Form

Blue powder

3841-14-3
2610-05-1

physical_description

Direct blue 1 appears as bright greenish-blue solid or dark blue powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1 to 5 mg/mL at 73 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-(4,4'-(3,3'-bis(methoxy)biphenylenebis(azo))bis (8-amino-1-hydroxynaphthalene-5,7-disulfonic acid) tetrasodium salt)
C.I. direct blue 1
Chicago Sky Blue
Chicago sky blue 6B
direct blue 1
Niagara sky blue 6B
p425 compound
pontamine sky blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chicago Sky Blue 6B
Reactant of Route 2
Chicago Sky Blue 6B
Reactant of Route 3
Chicago Sky Blue 6B
Reactant of Route 4
Chicago Sky Blue 6B
Reactant of Route 5
Chicago Sky Blue 6B
Reactant of Route 6
Chicago Sky Blue 6B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.